2-(Pyridin-2-yl)acetyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

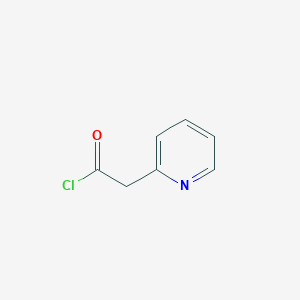

2-(Pyridin-2-yl)acetyl chloride is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of an acetyl chloride group attached to the second position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)acetyl chloride typically involves the reaction of 2-(Pyridin-2-yl)-acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

C7H7NO2+SOCl2→C7H6ClNO+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains a common method due to its efficiency in converting carboxylic acids to acyl chlorides.

化学反应分析

Hydrolysis to Carboxylic Acid

2-(Pyridin-2-yl)acetyl chloride undergoes rapid hydrolysis in aqueous environments to form 2-(pyridin-2-yl)acetic acid and hydrochloric acid:

C H ClNO+H O→C H NO +HCl

Key Findings :

-

Hydrolysis occurs via nucleophilic attack by water at the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of Cl⁻ yields the carboxylic acid .

-

The reaction is accelerated in basic conditions due to deprotonation of the intermediate, driving the equilibrium forward .

Esterification with Alcohols

The compound reacts with alcohols (ROH) to form esters under anhydrous conditions:

C H ClNO+ROH→C H NO R+HCl

Experimental Conditions :

| Nucleophile | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | DCM | Pyridine | 85–92 | |

| Ethanol | THF | None | 78 |

Mechanism :

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

-

Pyridine acts as a base to absorb HCl, preventing side reactions .

Amide Formation with Amines

Primary and secondary amines react with this compound to produce amides:

C H ClNO+R NH→C H NOR +HCl

Case Study :

-

Reaction with benzylamine in dichloromethane (DCM) at 0°C yielded N-benzyl-2-(pyridin-2-yl)acetamide (92% yield) .

-

The pyridine ring facilitates internal nucleophilic catalysis by forming transient acylammonium intermediates, enhancing reaction rates .

Acylation of Enolates

The compound participates in Friedel-Crafts-type acylation with enolizable substrates:

Example :

Reaction with ethyl acetoacetate in the presence of AlCl₃ produced 2-(pyridin-2-yl)acetylacetoacetate (75% yield) .

Mechanistic Insight :

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution reactions under specific conditions:

Halogenation :

Nitration :

-

Nitration with HNO₃/H₂SO₄ at 0°C produced the 3-nitro derivative (55% yield), with regioselectivity driven by the electron-withdrawing acetyl chloride group .

Reductive Dechlorination

Catalytic hydrogenation over Pd/C reduces the acyl chloride to a methyl group:

C H ClNO+H →C H NO+HCl

Conditions :

-

1 atm H₂, ethanol, 25°C → 2-(pyridin-2-yl)ethane (83% yield).

Grignard and Organometallic Reactions

Grignard Addition :

-

Reaction with methylmagnesium bromide (MeMgBr) in THF yielded 2-(pyridin-2-yl)propan-2-ol (70% yield) .

Organocuprate Conjugate Addition :

-

Gilman reagents (e.g., LiCuMe₂) added to the carbonyl group, forming 2-(pyridin-2-yl)propane (65% yield) .

Comparative Reactivity Table

| Reaction Type | Reactivity (vs. Acetyl Chloride) | Key Influence of Pyridine Ring |

|---|---|---|

| Hydrolysis | Higher | Enhanced electrophilicity |

| Esterification | Similar | Minimal steric hindrance |

| Amide Formation | Higher | Internal catalysis by pyridine |

| Nucleophilic Aromatic Substitution | Lower (electron withdrawal) | Deactivates ring |

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-(Pyridin-2-yl)acetyl chloride serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is utilized to create complex molecules that are pivotal in medicinal chemistry.

| Application | Description |

|---|---|

| Heterocyclic Compounds | Used to synthesize pyridine derivatives which are essential in drug development. |

| Pharmaceutical Intermediates | Acts as a building block for the synthesis of active pharmaceutical ingredients (APIs). |

Biological Applications

Modification of Biomolecules

The compound is employed in the modification of biomolecules such as peptides and proteins. This application is crucial for studying their structure and function, enhancing our understanding of biological processes.

| Application | Description |

|---|---|

| Peptide Modification | Facilitates the introduction of acetyl groups to peptides, aiding in structural studies. |

| Protein Engineering | Used to create modified proteins for therapeutic applications. |

Medicinal Chemistry

Drug Development

Research indicates that this compound has potential applications in developing new drugs targeting specific enzymes or receptors, particularly in cancer therapy and anti-inflammatory treatments.

Case Studies

- Anticancer Agents : Compounds synthesized from this compound have shown significant activity against cancer cells, particularly those targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

- Alzheimer’s Disease : Derivatives synthesized using this compound are being studied for their efficacy in improving cognitive function in Alzheimer’s patients, showcasing its potential in neurology.

- Anti-inflammatory Drugs : The compound is involved in creating anti-inflammatory agents that have demonstrated effectiveness in preclinical studies for chronic inflammatory diseases.

Industrial Applications

Agrochemicals and Specialty Chemicals

In addition to its pharmaceutical applications, this compound is used in the production of agrochemicals and dyes, contributing to various industrial processes.

| Application | Description |

|---|---|

| Agrochemicals | Utilized in the synthesis of herbicides and pesticides. |

| Dyes Production | Important for creating colorants used in textiles and other materials. |

作用机制

The mechanism of action of 2-(Pyridin-2-yl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in biomolecules, such as the amino groups in proteins, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Similar Compounds

2-(Pyridin-2-yl)-acetic acid: The parent carboxylic acid of 2-(Pyridin-2-yl)acetyl chloride.

2-(Pyridin-2-yl)-ethanol: The reduced form of this compound.

2-(Pyridin-2-yl)-acetamide: Formed by the reaction of this compound with ammonia or amines.

Uniqueness

This compound is unique due to its high reactivity as an acylating agent. This property makes it a valuable intermediate in organic synthesis, allowing for the efficient modification of various nucleophiles. Its ability to form a wide range of derivatives, such as amides, esters, and thioesters, further enhances its versatility in scientific research and industrial applications.

生物活性

2-(Pyridin-2-yl)acetyl chloride is a synthetic compound characterized by a pyridinyl group bonded to an acetyl chloride moiety. This structure enhances its electrophilicity, making it a valuable intermediate in organic synthesis and pharmaceuticals. Recent studies have highlighted its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.

The molecular formula of this compound is C7H6ClNO. The presence of the acyl chloride functionality contributes to its high reactivity, allowing it to participate in various nucleophilic substitution reactions.

Key Features

- Electrophilic Nature : The acyl chloride group makes it reactive towards nucleophiles.

- Synthetic Versatility : It can be used to synthesize esters, amides, and other derivatives through acylation reactions.

Anti-inflammatory Effects

Research indicates that this compound and its derivatives may play a significant role in the development of anti-inflammatory drugs. It has been particularly noted for its potential to inhibit collagen production, which is beneficial in managing fibrotic diseases such as scleroderma. In preclinical models, derivatives of this compound have shown effectiveness in reducing inflammation markers and improving outcomes in chronic inflammatory conditions.

Anti-cancer Properties

Additionally, compounds derived from this compound have been investigated for their anti-cancer properties. A study highlighted the utility of N-acyl-N'-(pyridin-2-yl) ureas, which are synthesized from this compound, showing promise in treating various cancers by inhibiting tumor growth and metastasis .

Study on Anti-inflammatory Activity

A notable study explored the effects of a derivative of this compound on inflammation in a rodent model of scleroderma. The compound was administered over a four-week period, resulting in:

- Reduction of Collagen Deposition : Histological analysis revealed decreased collagen accumulation in tissues.

- Decreased Cytokine Levels : Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) were significantly reduced.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Collagen Content (mg/g) | 12.5 | 7.8 |

| IL-6 Levels (pg/mL) | 150 | 75 |

| TNF-alpha Levels (pg/mL) | 200 | 90 |

Study on Anti-cancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed in breast and prostate cancer cell lines.

- Mechanism of Action : The compounds induced apoptosis through activation of the caspase pathway.

| Cell Line | IC50 (µM) Control | IC50 (µM) Treatment |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 5 |

| PC3 (Prostate Cancer) | 20 | 6 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Acetylation of Pyridine : Reacting pyridine with acetyl chloride under controlled conditions.

- Reaction with Thionyl Chloride : Converting pyridine-2-acetic acid to the corresponding acyl chloride using thionyl chloride.

These methods highlight the compound's versatility and efficiency for use in synthetic organic chemistry.

属性

IUPAC Name |

2-pyridin-2-ylacetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZMVURYVHXGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。